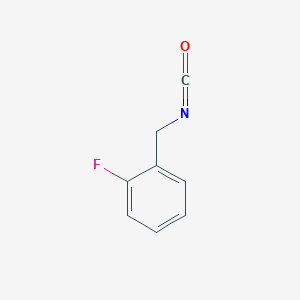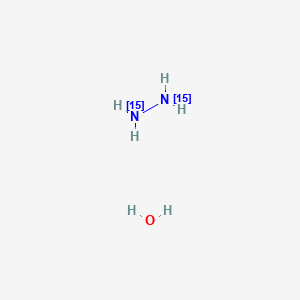![molecular formula C12H10ClNO2S B139327 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-33-1](/img/structure/B139327.png)
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic acid, also known as CTAP, is a non-peptide antagonist of the mu-opioid receptor. It is a widely used tool in scientific research for studying the mechanisms of opioid addiction and pain management.
Wirkmechanismus
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway and plays a key role in addiction.
Biochemical and Physiological Effects
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the analgesic effects of opioids, block the development of tolerance to opioids, and decrease the rewarding effects of opioids. Additionally, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to reduce the symptoms of opioid withdrawal, indicating its potential as a treatment for opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the effects of opioids on the brain and body. However, one limitation of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is that it can only be used in laboratory experiments and cannot be used in clinical settings due to its non-peptide structure.
Zukünftige Richtungen
There are several future directions for research involving 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is the potential use of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid as a treatment for opioid addiction. Another area of research is the development of new opioid receptor antagonists based on the structure of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid, which could lead to the discovery of more effective treatments for pain management and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid on the brain and body.
Synthesemethoden
The synthesis of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-(3-chloro-4-nitrophenyl)propionic acid with thiosemicarbazide, followed by reduction with sodium dithionite. The resulting product is purified by recrystallization to obtain 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid in high yield.
Wissenschaftliche Forschungsanwendungen
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively used in scientific research to study the mechanisms of opioid addiction and pain management. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. By blocking the mu-opioid receptor, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid can help researchers understand the complex biochemical and physiological effects of opioids on the brain and body.
Eigenschaften
CAS-Nummer |
132483-33-1 |
|---|---|
Produktname |
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H10ClNO2S |
Molekulargewicht |
267.73 g/mol |
IUPAC-Name |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





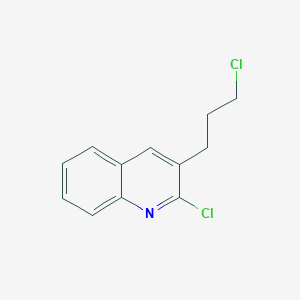

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
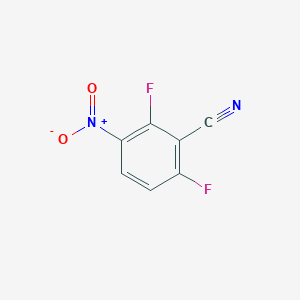
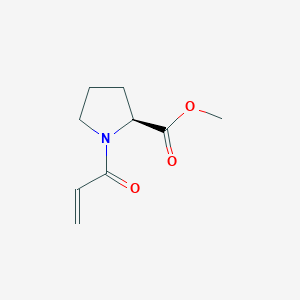
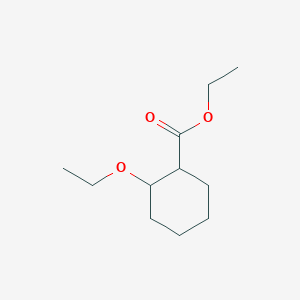
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
